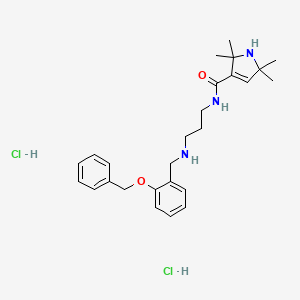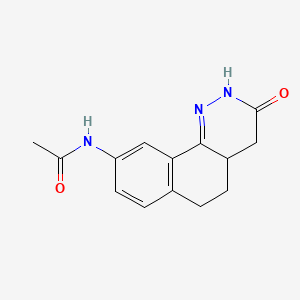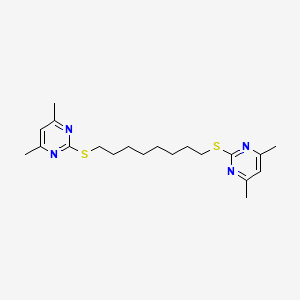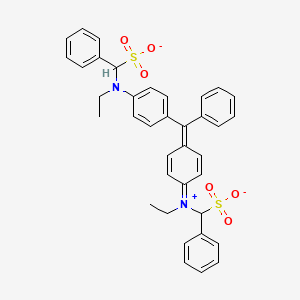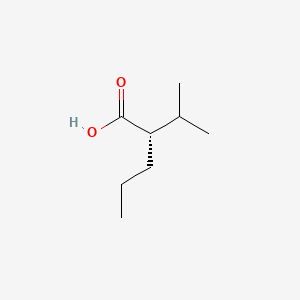
Pentanoic acid, 2-(1-methylethyl)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-pentenoic acid, with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2S)-2-(1-methylethyl)pentanoic acid may involve the use of catalytic hydrogenation of 2-(1-methylethyl)pent-2-enoic acid. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(1-methylethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, where halogenation can be achieved using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 2-(1-methylethyl)pentan-2-one.
Reduction: 2-(1-methylethyl)pentanol.
Substitution: 2-(1-chloroethyl)pentanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-(1-methylethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1-methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Valproic acid: A well-known anticonvulsant with a similar structure but different substituents.
2-methylpentanoic acid: Another derivative of pentanoic acid with a methyl group instead of an isopropyl group.
Uniqueness
(2S)-2-(1-methylethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
247182-97-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(2S)-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
Clave InChI |
ODPKTGAWWHZBOY-ZETCQYMHSA-N |
SMILES isomérico |
CCC[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CCCC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


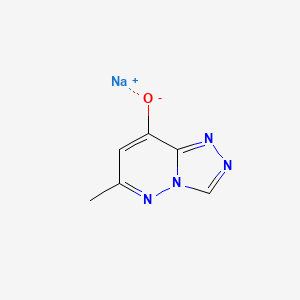



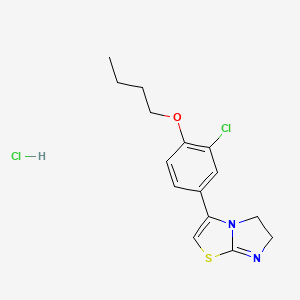

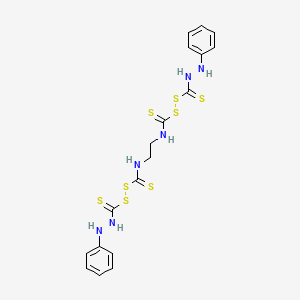
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
